molecular formula C7H9ClN2 B13527142 3-(Aminomethyl)-4-chloroaniline

3-(Aminomethyl)-4-chloroaniline

Cat. No.: B13527142
M. Wt: 156.61 g/mol
InChI Key: FIZMSPGXGLIMHL-UHFFFAOYSA-N
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Description

This compound is structurally related to 4-chloroaniline (CAS 106-47-8), a well-studied intermediate in agrochemical and pharmaceutical synthesis .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

3-(aminomethyl)-4-chloroaniline

InChI

InChI=1S/C7H9ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2

InChI Key

FIZMSPGXGLIMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-chloroaniline can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ammonia to form 4-chlorobenzylamine, which is then subjected to reductive amination with formaldehyde to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-4-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified via similarity metrics (), include:

Compound Name CAS Number Similarity Score Key Structural Features
2-(Aminomethyl)-4-chloroaniline 29027-20-1 0.89 Aminomethyl at 2-position, Cl at 4-position
5-Chloro-4-methylbenzene-1,3-diamine 108047-39-8 0.89 Methyl at 4-position, Cl at 5-position, two amino groups
4-Chloro-3-methoxyaniline 13726-14-2 N/A Methoxy at 3-position, Cl at 4-position
4-Chloro-ortho-toluidine 95-69-2 N/A Methyl at 2-position, Cl at 4-position

Key Observations :

  • The aminomethyl group in 3-(Aminomethyl)-4-chloroaniline enhances nucleophilicity compared to methyl or methoxy substituents in analogs.
  • Chlorine position (4-position) is conserved across analogs, but substituent electronic effects vary: methoxy groups are electron-donating, while aminomethyl groups are electron-withdrawing via inductive effects .

Physicochemical Properties

Property This compound 4-Chloroaniline 4-Chloro-3-methoxyaniline 4-Chloro-ortho-toluidine
Molecular Weight (g/mol) ~156.6 (estimated) 127.57 171.61 141.59
Melting Point (°C) Not reported 70–72 178 (decomposes) 45–47
Solubility Likely polar solvents Low in water Low in water, soluble in ethanol Soluble in organic solvents

Notes:

  • Methoxy derivatives (e.g., 4-Chloro-3-methoxyaniline) exhibit higher melting points due to stronger intermolecular hydrogen bonding .

Environmental Persistence and Biodegradation

  • 4-Chloroaniline : Degraded by bacteria (e.g., Pseudomonas putida) via a modified ortho-cleavage pathway, producing 4-chlorocatechol and releasing chloride ions .
  • 4-Chloro-3-methoxyaniline: Methoxy groups are less susceptible to enzymatic cleavage than amino groups, likely slowing biodegradation .

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